![molecular formula C20H22N8O3 B15143358 6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide
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Description
6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N8O3 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N4O3S2, with a molecular weight of 420.6 g/mol. Key properties include:
- XLogP3-AA : 3.6
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 6 .
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Key findings include:
- The compound induces G2/M phase arrest in HeLa cells, leading to apoptosis via the intrinsic pathway.
- Activation of caspase-9 was observed, correlating with a decrease in Bcl-2 expression, a protein that inhibits apoptosis .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro experiments demonstrated that the compound significantly inhibited the growth of cancer cells by disrupting microtubule dynamics. For instance, it was found to inhibit tubulin polymerization by approximately 72% at certain concentrations .
- In Vivo Studies : Zebrafish models were utilized to assess the in vivo efficacy of the compound. Results indicated promising anticancer activity, supporting its potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Modifications to the triazole and aniline components were systematically studied to optimize potency and selectivity against cancer cell lines. Compounds with specific substitutions showed enhanced antiproliferative effects compared to their parent compounds .
Properties
Molecular Formula |
C20H22N8O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i3D3 |
InChI Key |
BZZKEPGENYLQSC-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=C1NC2=CC(=NN=C2C(=O)NC)NC(=O)C3CC3)C4=NN(C=N4)C |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Origin of Product |
United States |
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